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Compound of Interest

Compound Name:
CYTOCHROME C FROM

BOVINE HEART

Cat. No.: B1165588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight of

cytochrome c from bovine heart, a critical protein in cellular respiration and apoptosis. This

document details its molecular characteristics, the experimental protocols used for its analysis,

and its role in programmed cell death.

Core Data: Molecular Weight of Bovine Heart
Cytochrome c
The molecular weight of cytochrome c from bovine heart has been determined through

various experimental and computational methods. The data consistently indicates a molecular

weight of approximately 12.3 kDa. A summary of these findings is presented below.
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Method
Reported Molecular
Weight (Da)

Source

Sequence Data 12,327 [1][2][3]

X-ray Crystallography 12,230 [4]

Commercial Product

Specification
12,327 [1][2]

Commercial Product

Specification
12,300 (12.3 kDa) [5]

Experimental Protocols for Molecular Weight
Determination
The determination of the molecular weight of bovine heart cytochrome c relies on established

biochemical and analytical techniques. The following sections provide detailed methodologies

for the most common experimental approaches.

Sodium Dodecyl Sulfate-Polyacrylamide Gel
Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.[6]

[7] The protein is denatured and coated with the anionic detergent sodium dodecyl sulfate

(SDS), which imparts a uniform negative charge. The migration of the protein through the

polyacrylamide gel is then primarily dependent on its size.

Materials:

Acrylamide/Bis-acrylamide solution (30%)

1.5 M Tris-HCl, pH 8.8

1.0 M Tris-HCl, pH 6.8

10% (w/v) Sodium Dodecyl Sulfate (SDS)
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10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)

N,N,N',N'-Tetramethylethylenediamine (TEMED)

Tris-Glycine-SDS Running Buffer: 25 mM Tris, 190 mM glycine, 0.1% SDS

2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02%

bromophenol blue, 10% β-mercaptoethanol

Coomassie Brilliant Blue R-250 Staining Solution: 0.1% Coomassie Blue R-250, 50%

methanol, 10% acetic acid

Destaining Solution: 40% methanol, 10% acetic acid

Protein Molecular Weight Markers

Purified Bovine Heart Cytochrome c

Procedure:

Gel Casting:

Assemble the gel casting apparatus.

Prepare the separating gel solution (for a ~12.3 kDa protein, a 12-15% acrylamide gel is

recommended). For a 10 mL, 12% separating gel, mix: 3.3 mL of deionized water, 4.0 mL

of 30% acrylamide/bis-acrylamide, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 100 µL of 10% SDS,

100 µL of 10% APS, and 10 µL of TEMED.

Pour the separating gel into the casting apparatus, leaving space for the stacking gel.

Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize for 30-60

minutes.

Prepare the stacking gel solution (5%). For a 5 mL stacking gel, mix: 3.4 mL of deionized

water, 0.83 mL of 30% acrylamide/bis-acrylamide, 0.63 mL of 1.0 M Tris-HCl (pH 6.8), 50

µL of 10% SDS, 50 µL of 10% APS, and 5 µL of TEMED.
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Remove the overlay and pour the stacking gel on top of the polymerized separating gel.

Insert the comb and allow it to polymerize for 30 minutes.

Sample Preparation:

Dilute the purified bovine heart cytochrome c to a suitable concentration (e.g., 1 mg/mL) in

deionized water.

Mix the protein solution with an equal volume of 2X Laemmli sample buffer.

Heat the sample at 95-100°C for 5 minutes to denature the protein.

Briefly centrifuge the sample to collect the contents at the bottom of the tube.

Electrophoresis:

Place the polymerized gel into the electrophoresis tank and fill the inner and outer

chambers with Tris-Glycine-SDS running buffer.

Load the prepared protein sample and molecular weight markers into the wells.

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom

of the gel.

Staining and Destaining:

After electrophoresis, carefully remove the gel from the casting plates.

Immerse the gel in Coomassie Brilliant Blue R-250 staining solution for at least 1 hour with

gentle agitation.

Transfer the gel to the destaining solution and incubate with gentle agitation, changing the

destain solution periodically until the protein bands are clearly visible against a clear

background.

The molecular weight of the cytochrome c is determined by comparing its migration

distance to that of the protein standards.
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Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the precise molecular

weight of proteins. Two common methods are Matrix-Assisted Laser Desorption/Ionization

Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

MALDI-TOF Mass Spectrometry Protocol:

Sample and Matrix Preparation:

Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-

hydroxycinnamic acid (HCCA), in a solvent mixture of acetonitrile and 0.1% trifluoroacetic

acid (TFA) in water (e.g., 1:1 v/v).

Dilute the purified bovine heart cytochrome c sample to approximately 1-10 pmol/µL in

0.1% TFA.

Sample Spotting:

On a MALDI target plate, mix 1 µL of the protein sample with 1 µL of the matrix solution.

Allow the mixture to air dry at room temperature, forming a crystalline matrix with the

embedded protein.

Data Acquisition:

Insert the target plate into the MALDI-TOF mass spectrometer.

Calibrate the instrument using a standard protein mixture with known molecular weights.

Acquire the mass spectrum of the cytochrome c sample by irradiating the sample spot with

a laser. The instrument measures the time of flight of the ionized protein, which is

proportional to its mass-to-charge ratio.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

Sample Preparation:
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Dissolve the purified bovine heart cytochrome c in a solvent suitable for ESI, typically a

mixture of water, acetonitrile, and a small amount of a volatile acid such as formic acid

(e.g., 50:50:0.1 v/v/v water:acetonitrile:formic acid). The final protein concentration should

be in the low micromolar to nanomolar range.

Infusion and Ionization:

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate

(e.g., 1-10 µL/min) using a syringe pump.

A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine

spray of charged droplets. As the solvent evaporates, multiply charged protein ions are

released into the gas phase.

Data Acquisition and Analysis:

The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

The resulting spectrum will show a series of peaks, each corresponding to the protein with

a different number of charges.

The molecular weight of the protein can be calculated from the m/z values of the different

charge states using deconvolution software.

Signaling Pathway and Experimental Workflow
Diagrams
Experimental Workflow for Molecular Weight
Determination
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Caption: Workflow for determining the molecular weight of bovine heart cytochrome c.
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Caption: The intrinsic apoptosis pathway initiated by cytochrome c release.

Bovine heart cytochrome c is a small heme protein composed of 104 amino acids.[8][9] It plays

a crucial role in the mitochondrial electron transport chain. Beyond its function in cellular

respiration, cytochrome c is a key mediator of the intrinsic pathway of apoptosis, or

programmed cell death.[8][10] Upon receiving apoptotic stimuli, such as DNA damage, pro-

apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the outer

mitochondrial membrane.[3][11] This allows for the release of cytochrome c from the

mitochondrial intermembrane space into the cytosol.[8][11] In the cytosol, cytochrome c binds

to the Apoptotic Protease Activating Factor-1 (Apaf-1).[11] This binding, in the presence of

dATP/ATP, triggers the oligomerization of Apaf-1 and the recruitment of pro-caspase-9 to form a

large protein complex known as the apoptosome.[11] Within the apoptosome, pro-caspase-9 is

cleaved and activated. Activated caspase-9 then proceeds to cleave and activate effector

caspases, such as caspase-3, which in turn execute the final stages of apoptosis by cleaving a

multitude of cellular substrates.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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